molecular formula C18H16N4O4S B4933913 N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide

N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide

Cat. No. B4933913
M. Wt: 384.4 g/mol
InChI Key: UPIMKKWYWHGCDR-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide is a chemical compound with potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, which make it an interesting subject for further investigation.

Scientific Research Applications

Synthesis and Characterization

N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide and its derivatives have been extensively studied for their synthesis and chemical characterization. For instance, Hassan, Hafez, and Osman (2014) explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, a compound structurally similar to N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide, emphasizing their methodologies in elemental analysis and spectral data like IR, MS, 1H-NMR, and 13C-NMR. This research contributes significantly to understanding the chemical properties and synthesis methods of such compounds (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Antifungal Activity

Several studies have investigated the cytotoxic and antifungal activities of pyrimidine derivatives. For example, Hanafy (2011) synthesized pyrido[2,3-d]pyrimidine derivatives from a base compound similar to N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide, finding significant antifungal activities in some of the synthesized compounds. This research highlights the potential medical applications of these compounds, particularly in antifungal treatments (Hanafy, 2011).

Molecular Structure Analysis

The study of the molecular structure of pyrimidine derivatives, including those related to N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide, is another significant area of research. Trilleras et al. (2009) investigated isostructural and essentially isomorphous compounds, providing insights into their electronic structures and hydrogen bond formations. Such studies are crucial in understanding the molecular interactions and stability of these compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Fluorescence and Binding Studies

Research into the fluorescence properties and binding capabilities of pyrimidine derivatives is also notable. Meng et al. (2012) synthesized p-hydroxycinnamic acid derivatives and investigated their binding with bovine serum albumin through fluorescence and UV–vis spectral studies. This kind of research is important for understanding the interactions of these compounds with biological molecules, which has implications in medicinal chemistry and drug development (Meng, Zhu, Zhao, Yu, & Lin, 2012).

properties

IUPAC Name

2-(benzenesulfonamido)-N-(3-methoxyphenyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-26-15-7-5-6-14(10-15)21-17(23)13-11-19-18(20-12-13)22-27(24,25)16-8-3-2-4-9-16/h2-12H,1H3,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIMKKWYWHGCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CN=C(N=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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